molecular formula C13H26O3 B048082 10-Propoxydecanoic acid CAS No. 119290-12-9

10-Propoxydecanoic acid

Cat. No. B048082
Key on ui cas rn: 119290-12-9
M. Wt: 230.34 g/mol
InChI Key: HSRAJJQTYQHRSA-UHFFFAOYSA-N
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Patent
US05871954

Procedure details

10-bromodecanoic acid (1 g, 3.98 mmol) was added to a solution of potassium hydroxide (0.893 g, 15.9 mmol) in n-propanol (30 mL) and stirred at 102° C. for 18 hrs. The reaction was allowed to cool to room temperature after the addition of 20 mL water. After acidification to pH=1 and extraction into ethyl acetate, the organic phase was dried over sodium sulfate and solvent removed at reduced pressure to yield a yellow oil. The product was purified by silica column chromatography in 2% diethyl ether/methylene chloride/0.2% formic acid, and then in 7% ethyl acetate/hexane/0.3% formic acid. Recrystallization from hexane at -20° C. yielded 10-(propoxy)decanoic acid (74 mg, 12%): mp <30° C.; 1H NMR (300 MHz, CDCl3) δ 0.91 (t, 3H, J=7.5, CH3), 1.18-1.40 (br, 10H, methylene envelope), 1.48-1.67 (bm, 6H, CH3CH2CH2OCH2CH2, CH2CH2COOH), 2.33 (t, 2H, J=7.4, CH2COOH), 3.31-3.45 (bm, 4H, CH2OCH2), 10.37 (br, 1H COOH); 13C NMR (75.4 MHz, CDCl3) 10.67, 22.94, 24.72, 26.19, 29.09, 29.22, 29.41, 29.74, 34.11, 70.88, 72.53, 179.69; m/z 231 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.893 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12].[OH-].[K+].O.[CH2:17]([OH:20])[CH2:18][CH3:19]>>[CH2:17]([O:20][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH2:18][CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrCCCCCCCCCC(=O)O
Name
Quantity
0.893 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
reactant
Smiles
C(CC)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
102 °C
Stirring
Type
CUSTOM
Details
stirred at 102° C. for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
After acidification to pH=1 and extraction into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over sodium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil
CUSTOM
Type
CUSTOM
Details
The product was purified by silica column chromatography in 2% diethyl ether/methylene chloride/0.2% formic acid
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexane at -20° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(CC)OCCCCCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 74 mg
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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